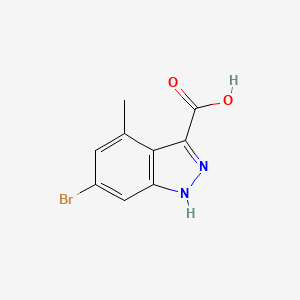

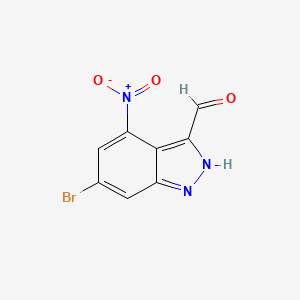

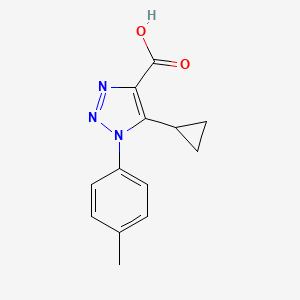

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and their utility in organic synthesis. The triazole ring is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the cyclopropyl and 4-methylphenyl groups suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines, which has been shown to be effective for the synthesis of 5-amino-1,2,4-triazoles . Another approach involves the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride to yield thiadiazole and 1,2,4-triazole derivatives . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of triazole amino acids, which can be further modified to create diverse triazole-based scaffolds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the crystal and molecular structures of two triazole derivatives have shown that the triazole ring can be orthogonal to the cyclopropyl ring, with varying degrees of delocalization of π-electron density within the triazole ring . The orientation of the cyclopropyl and phenyl rings can also influence the overall shape of the molecule, as seen in the case of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, where the rings are oriented almost perpendicular to each other .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. The presence of functional groups such as carboxylic acid and amino groups allows for further functionalization and the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions . The reactivity of the triazole ring can also be influenced by the presence of substituents, which can affect the electron density and the stability of intermediates formed during reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The bond lengths and angles within the triazole ring can indicate the degree of electron delocalization, which in turn affects properties such as acidity, basicity, and reactivity . The crystalline properties, such as space group and unit cell parameters, provide insight into the solid-state behavior of these compounds . Additionally, the solubility, melting point, and stability of triazole derivatives can vary widely and are important for their practical applications in synthesis and drug design.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, such as 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, are pivotal in the synthesis of new drugs due to their diverse biological activities. A review highlighted the importance of the triazole class in pharmaceuticals, noting their potential in developing medications with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The versatility of triazoles in addressing a broad spectrum of diseases, including neglected diseases that significantly impact vulnerable populations, underscores their potential in drug discovery and development (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The synthesis and chemical properties of 1,2,3-triazoles, including compounds like this compound, have been extensively studied. Research indicates that 1,2,3-triazoles serve as crucial scaffolds in organic chemistry, with applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings to hydrolysis and their capacity for hydrogen bonding make them attractive for developing new chemical entities with high biological efficacy (Kaushik et al., 2019).

Advances in Eco-friendly Synthesis

Recent advancements in the synthesis of 1,2,3-triazoles focus on eco-friendly methods, including microwave irradiation and the use of novel, easily recoverable catalysts. These green chemistry approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and yield. The development of sustainable synthesis methods for triazoles is crucial for their industrial-scale production and application in new drugs (de Souza et al., 2019).

Antibacterial Activity

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus highlights the potential of triazole derivatives in combating antibiotic-resistant bacterial strains. The dual or multiple mechanisms of action of these hybrids, including inhibition of DNA gyrase and penicillin-binding proteins, underscore their significance in developing new antibacterial agents (Li & Zhang, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives also find applications beyond pharmaceuticals, such as in corrosion inhibition for metal surfaces. Their stability and environmental friendliness, coupled with efficient corrosion inhibition in acidic media, make them valuable in protecting metals and alloys. This application demonstrates the versatility of triazole derivatives in various industrial applications (Hrimla et al., 2021).

properties

IUPAC Name |

5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-2-6-10(7-3-8)16-12(9-4-5-9)11(13(17)18)14-15-16/h2-3,6-7,9H,4-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCQWSZPGGUHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.